molecular formula C10H8S8 B011099 Bis(ethylenedithio)tetrathiafulvalene-d8 CAS No. 101751-48-8

Bis(ethylenedithio)tetrathiafulvalene-d8

Cat. No. B011099
M. Wt: 392.8 g/mol
InChI Key: LZJCVNLYDXCIBG-SVYQBANQSA-N
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Description

Synthesis Analysis

The synthesis of BEDT-TTF derivatives, including those with elongated alkyl chains for improved solubility in organic solvents, has been explored through various methods. Aoyagi et al. (2004) detailed the synthesis of ET molecules with one alkyl chain, improving solubility without compromising electron-donating ability, essential for thin-film formation through solution casting. Additionally, Liu et al. (2002) reported an efficient synthetic route to functionalized BEDT-TTF derivatives, highlighting the versatility of this compound in molecular engineering (Aoyagi et al., 2004; Liu et al., 2002).

Molecular Structure Analysis

The molecular structure of BEDT-TTF derivatives reveals a range of interactions and arrangements, critical for their electronic properties. Kanehama et al. (2003) synthesized novel ET-coordinated copper(I) complexes, investigating their crystal structures and physical properties to understand the interactions between ET molecules and copper ions, which are pivotal for their semiconducting behavior (Kanehama et al., 2003).

Chemical Reactions and Properties

BEDT-TTF and its derivatives participate in various chemical reactions forming charge-transfer complexes with significant electronic properties. For instance, radical cation salts have been synthesized to study their structural and conducting properties, revealing insights into the charge-transfer mechanisms and the role of ET in electronic conductivity (Llusar et al., 2005).

Physical Properties Analysis

The physical properties of BEDT-TTF derivatives, such as solubility, film-forming ability, and electroconductivity, are closely tied to their molecular structure and synthesis methods. For example, the introduction of alkyl chains significantly improves solubility in organic solvents, which is crucial for applications in organic electronics and superconductors (Aoyagi et al., 2004).

Chemical Properties Analysis

The chemical properties of BEDT-TTF, including its redox behavior, electron-donating capabilities, and participation in charge-transfer complexes, underpin its utility in molecular electronics. The ability to functionalize BEDT-TTF with various groups further enhances its versatility, enabling the tuning of its electronic properties for specific applications (Liu et al., 2002).

Scientific Research Applications

  • Solubility in Organic Solvents : BEDT-TTF molecules with one alkyl chain significantly improve solubility in organic solvents without altering their electron-donating ability. This enhancement enables the formation of good thin films (Aoyagi, Katsuhara, & Mori, 2004).

  • Synthesis of Novel Functionalized Derivatives : Novel functionalized BEDT-TTF derivatives have been synthesized, offering potential applications across various fields (Liu, Dolder, Pilkington, & Decurtins, 2002).

  • Synthesis of Aromatic Ring-Annelated Derivatives : An efficient method for synthesizing aromatic ring-annelated BEDT-TTF derivatives has been developed, showing promise for novel aromatic compounds (Parakka, Kini, & Williams, 1996).

  • Vibrational Spectroscopy : The fundamental vibrations of BEDT-TTF and BEDT-TTF-d8 can be assigned, aiding in the calculation of electron-intramolecular vibrational coupling constants in superconductive BEDT-TTF based charge-transfer (Kozlov, Pokhodnia, & Yurchenko, 1987).

  • Electron Donor Properties : A BEDT-TTF derivative with four hydroxyl groups, similar in electron-donating properties to ET, shows potential applications in electronic devices (Li, Zhang, Xu, Fan, & Zhu, 1999).

  • High Deuterium Purity Synthesis : The deuterated S-based organic donor molecule bis(ethylenedithio)-tetrathiafulvalene (5b) was synthesized with high deuterium purity (99.7+%) (Wang, Reed, & Williams, 1986).

  • Vibronic Absorption in BEDT-TTF Salts : BEDT-TTF salts exhibit strong vibronic absorption under polarized light, showing varied polarization-dependency and optimal absorption in different phases (Ferraro, Wang, Whangbo, & Stout, 1992).

  • Charge Distribution in BEDT-TTF Salts : A method to determine the charge distribution in BEDT-TTF salts with high-quality structures has been developed, achieving a standard deviation of only 0.1 (Guionneau et al., 1997).

  • Electrochemical Behavior : BEDT-TTF and its derivatives show varying electrochemical behavior influenced by electron-withdrawing and donating groups (Sezer, Turksoy, Tunca, & Ozturk, 2004).

  • Electronic Phases and Antiferromagnetic Correlation : BEDT-TTF molecules exhibit various electronic phases, with antiferromagnetic correlation and long-range interactions playing a significant role (Imamura, Ten-no, Yonemitsu, & Tanimura, 1999).

Future Directions

The future directions of BEDT-TTF research could involve the synthesis of BEDT-TTF derivatives functionalised with two, four or eight hydroxyl groups. These are of interest because of their potential for introducing hydrogen bonding between donor and anion into their radical cation salts .

properties

IUPAC Name

5,5,6,6-tetradeuterio-2-(5,5,6,6-tetradeuterio-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJCVNLYDXCIBG-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(SC2=C(S1)SC(=C3SC4=C(S3)SC(C(S4)([2H])[2H])([2H])[2H])S2)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539817
Record name 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(ethylenedithio)tetrathiafulvalene-d8

CAS RN

101751-48-8
Record name 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EI Yudanova, RN Lyubovskaya… - … status solidi (b), 1993 - Wiley Online Library
Electron spin resonance g‐factor, linewidth, and spin susceptibility of single crystals of the fully deuterated bis(ethylenedithio)tetrathiafulvalene (D 8 ‐(BEDT‐TTF)) based conductor with …
Number of citations: 3 onlinelibrary.wiley.com

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